Cas no 1804140-47-3 (3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride)
3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride
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- Inchi: 1S/C7H2ClF3INO/c8-6(14)5-3(7(9,10)11)1-13-2-4(5)12/h1-2H
- InChI Key: SOULQYMYIKHZFN-UHFFFAOYSA-N
- SMILES: IC1=CN=CC(C(F)(F)F)=C1C(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 236
- XLogP3: 2.9
- Topological Polar Surface Area: 30
3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004336-250mg |
3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride |
1804140-47-3 | 95% | 250mg |
$999.60 | 2022-04-02 | |
| Alichem | A029004336-500mg |
3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride |
1804140-47-3 | 95% | 500mg |
$1,853.50 | 2022-04-02 | |
| Alichem | A029004336-1g |
3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride |
1804140-47-3 | 95% | 1g |
$3,068.70 | 2022-04-02 |
3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride
Introduction to 3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride (CAS No. 1804140-47-3)
3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride (CAS No. 1804140-47-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of both an iodo substituent and a trifluoromethyl group on the pyridine ring, combined with the carbonyl chloride functionality, makes it a versatile building block for further chemical modifications.
The trifluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This property has been extensively exploited in medicinal chemistry to develop more effective and durable therapeutic agents. Recent studies have highlighted the utility of trifluoromethyl-containing compounds in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The iodo substituent, on the other hand, provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing complex molecular architectures.
3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride finds extensive application in the synthesis of heterocyclic compounds, which are the backbone of many modern pharmaceuticals. The carbonyl chloride moiety allows for facile introduction of amide or ester functionalities, enabling the preparation of peptidomimetics and other bioactive molecules. These derivatives have shown promise in preclinical studies as inhibitors of key biological pathways involved in disease progression.
In the realm of agrochemicals, this compound has been utilized to develop novel pesticides and herbicides. The combination of the trifluoromethyl group and the pyridine core contributes to improved bioavailability and resistance to degradation, making it an attractive scaffold for crop protection agents. Researchers have leveraged its reactivity to create compounds that target specific enzymatic pathways in pests while minimizing environmental impact.
Recent advancements in synthetic methodologies have further expanded the utility of 3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride. For instance, transition-metal-catalyzed reactions have enabled the introduction of diverse functional groups at multiple positions within the pyridine ring. This flexibility has allowed chemists to tailor molecular structures for specific biological activities. Additionally, computational studies have been instrumental in predicting optimal reaction conditions and predicting the outcomes of complex synthetic transformations.
The demand for high-quality intermediates like 3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride has driven improvements in manufacturing processes to ensure consistent purity and yield. Manufacturers now employ advanced purification techniques such as column chromatography and recrystallization to meet the stringent requirements of pharmaceutical applications. These efforts are critical in ensuring that downstream products exhibit high efficacy and safety profiles.
The role of this compound extends beyond its use as a synthetic intermediate. It has also been investigated for its potential role in material science applications, particularly in the development of advanced polymers and coatings. The unique electronic properties conferred by the trifluoromethyl group make it an interesting candidate for materials that require enhanced stability or specific chemical interactions.
In conclusion, 3-Iodo-5-(trifluoromethyl)pyridine-4-carbonyl chloride (CAS No. 1804140-47-3) is a multifaceted compound with broad applications across multiple industries. Its structural features make it an invaluable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone of modern chemical innovation.
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